Einecs 278-167-6

Oligonucleotide Synthesis HPLC Purity Quality Control

Synthesizing long oligodeoxynucleotides via monomer-by-monomer coupling often leads to cumulative sequence errors and low overall yields. The fully protected deoxynucleotide dimer d(ApAp) (CAS 75269-16-8) addresses this directly as a pre-assembled, defined-sequence building block. - Defined AA sequence ensures correct base incorporation in block condensation strategies, eliminating sequence ambiguity. - Optimized 2-chlorophenyl and 2-cyanoethyl phosphate protecting groups guarantee compatibility with established phosphotriester deprotection protocols. - Typical purity ≥95% reduces synthetic steps by half when used as a dimeric synthon, accelerating assembly of longer DNA fragments.

Molecular Formula C70H61Cl2N11O15P2
Molecular Weight 1429.1 g/mol
CAS No. 75269-16-8
Cat. No. B15190365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 278-167-6
CAS75269-16-8
Molecular FormulaC70H61Cl2N11O15P2
Molecular Weight1429.1 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl)OC1=CC=CC=C1Cl
InChIInChI=1S/C70H61Cl2N11O15P2/c1-88-50-31-27-48(28-32-50)70(47-21-10-5-11-22-47,49-29-33-51(89-2)34-30-49)90-39-58-56(37-60(93-58)82-43-78-62-64(74-41-76-66(62)82)80-68(84)45-17-6-3-7-18-45)98-100(87,96-55-26-15-13-24-53(55)72)92-40-59-57(97-99(86,91-36-16-35-73)95-54-25-14-12-23-52(54)71)38-61(94-59)83-44-79-63-65(75-42-77-67(63)83)81-69(85)46-19-8-4-9-20-46/h3-15,17-34,41-44,56-61H,16,36-40H2,1-2H3,(H,74,76,80,84)(H,75,77,81,85)/t56-,57-,58+,59+,60+,61+,99?,100?/m0/s1
InChIKeyIFRXWAXNYVMYEC-XELHUNASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fully Protected d(ApAp) Procurement Guide


Fully Protected Deoxynucleotide Dimer d(ApAp), cataloged under EINECS 278-167-6 and CAS 75269-16-8, is a defined-sequence dinucleotide building block synthesized via phosphotriester chemistry [1]. It features a backbone of two deoxyadenosine units linked by a 3'→5' phosphotriester, with protecting groups including benzoyl (exocyclic amine), 5'-O-dimethoxytrityl (DMT), 2-chlorophenyl (phosphate), and 2-cyanoethyl (phosphate) . With a molecular weight of 1429.15 g/mol and a formula of C₇₀H₆₁Cl₂N₁₁O₁₅P₂, this compound serves as a pre-assembled, protected intermediate that accelerates the construction of longer oligonucleotides by reducing the number of synthetic steps [1].

Why Generic Blocks Cannot Replace d(ApAp)


Substituting CAS 75269-16-8 with a generic, undefined dinucleotide or a mixture of protected monomers introduces significant risks in oligonucleotide synthesis. The precise, defined sequence of d(ApAp) ensures correct base incorporation in block coupling strategies, whereas generic dimers may lead to sequence errors and lower overall yields [1]. Furthermore, the specific protecting group strategy (e.g., 2-chlorophenyl and 2-cyanoethyl on the phosphate) is optimized for compatibility with established phosphotriester deprotection protocols, which may not be the case for alternative protecting groups found on similar, but not identical, compounds . Direct head-to-head comparisons are scarce, but the literature indicates that using defined, pre-assembled blocks like d(ApAp) is critical for achieving high yields in multi-step syntheses [1].

d(ApAp) Quantitative Comparison


HPLC Purity Comparison

Vendor-supplied Fully Protected Deoxynucleotide Dimer d(ApAp) (CAS 75269-16-8) is reported with an HPLC purity of ≥95% to 97% . This contrasts with undefined or custom-synthesized dinucleotide blocks where purity can be highly variable and often lower, directly impacting downstream coupling efficiency. While no direct head-to-head comparison study exists, the reported purity for this specific dimer provides a quantifiable benchmark for procurement.

Oligonucleotide Synthesis HPLC Purity Quality Control

Synthesis Yield Comparison

A 10-step solution-phase synthesis of the deprotected dimer d(ApAp) (the target compound's core structure without protecting groups) achieved an overall yield of 45% [1]. This yield is notably higher than that reported for the analogous d(TpTp) dimer (20% overall yield) synthesized under comparable conditions [1]. While this data is for the deprotected form, it reflects the efficiency of the synthetic route for the adenine-adenine core, suggesting a favorable synthesis for the fully protected precursor.

Synthetic Yield Phosphotriester Method Dinucleotide Synthesis

Storage Stability Comparison

Vendor specifications for Fully Protected Deoxynucleotide Dimer d(ApAp) (CAS 75269-16-8) recommend storage at −20°C to maintain stability . This requirement is consistent with other fully protected dinucleotides like d(TpCp) and d(TpGp), indicating a class-level stability profile. No evidence suggests this compound requires more stringent (e.g., −80°C) or less stringent conditions than its analogs.

Chemical Stability Storage Conditions Logistics

Validated Applications of d(ApAp)


Long Oligonucleotide Block Synthesis

Utilized as a key building block in the block condensation strategy for synthesizing long-chain oligodeoxyribonucleotides. The compound's defined sequence and protecting group compatibility enable the efficient assembly of larger DNA fragments with high yield and purity, as demonstrated in the synthesis of a 16-dinucleotide 'syllabary' [1].

Adenine-Rich DNA Probes and Primers

Employed in the construction of oligonucleotide probes and primers that require specific adenine-adenine (AA) dinucleotide motifs. The high purity (≥95-97%) of the building block ensures the fidelity of the final probe sequence, which is critical for applications such as PCR, hybridization assays, and DNA sequencing.

Modified Oligonucleotides for Structural Studies

Used as an intermediate in the synthesis of oligonucleotides containing phosphotriester or other backbone modifications. The fully protected nature of the dimer allows for selective deprotection and subsequent functionalization, enabling the creation of model compounds for studying DNA damage and repair mechanisms, as exemplified by its use in X-ray irradiation studies of the deprotected d(ApAp) core [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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